An In-depth Technical Guide to 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Privileged Scaffold for CNS Drug Discovery
An In-depth Technical Guide to 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Privileged Scaffold for CNS Drug Discovery
This technical guide provides a comprehensive overview of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a unique derivative of the tropane alkaloid family. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, and reactivity. Given the scarcity of published data on this specific exocyclic methylene isomer, this guide synthesizes information from closely related tropane structures to provide predictive insights and proposes robust experimental pathways for its synthesis and characterization. We aim to establish a foundational understanding of this molecule and highlight its potential as a versatile building block for novel therapeutics.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an ideal framework for designing ligands that target a variety of receptors and transporters, particularly within the central nervous system (CNS).[2] This core is the defining feature of tropane alkaloids, a large class of over 300 naturally occurring compounds and their synthetic analogs, which include well-known agents like atropine and cocaine.[3] These molecules are known to interact with critical biological targets such as muscarinic acetylcholine receptors and monoamine transporters.[3][4]
8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane represents an intriguing, yet underexplored, variation of this scaffold. Unlike its more studied endocyclic isomer, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene (tropene), the exocyclic double bond of the title compound offers distinct chemical reactivity and stereoelectronic properties. This guide will illuminate these features, providing a solid basis for future investigation and application in drug discovery programs.
Chemical Structure and Physicochemical Properties
The defining features of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane are its bicyclic tropane core, the N-methyl group characteristic of many tropane alkaloids, and a reactive exocyclic methylene group at the C3 position.
Molecular Structure: The molecule consists of a seven-membered ring fused with a five-membered ring, containing a nitrogen atom at a bridgehead position.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N | [5] |
| Molecular Weight | 137.22 g/mol | [5] |
| Canonical SMILES | CN1C2CCC1C(=C)C2 | - |
| XLogP3-AA | 1.9 | [5] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Physicochemical Data: Detailed experimental data for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is limited in publicly accessible literature. The data presented below is a combination of information for the saturated parent compound (Tropane) and predictions based on its structure.
Table 2: Physicochemical Data
| Property | Value | Source/Comment |
| Appearance | Predicted: Colorless to pale yellow oil | Based on similar unfunctionalized tropane derivatives. |
| Boiling Point | ~170-180 °C at 760 mmHg | Extrapolated from the boiling point of Tropane (166-169 °C).[5][6] |
| Density | ~0.94 g/mL | Based on the density of Tropane (0.931-0.934 g/mL).[5][6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether). | Typical for small amine compounds. |
| Storage Conditions | 2-8°C, under inert atmosphere | Recommended to prevent degradation/polymerization of the reactive olefin.[7] |
Proposed Synthesis and Experimental Protocol
While peer-reviewed synthesis protocols specifically for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane are not extensively reported, a reliable synthetic route can be designed starting from the readily available precursor, tropinone. The most logical and field-proven method to introduce an exocyclic methylene group onto a ketone is the Wittig reaction.
Causality Behind Experimental Choices:
-
Starting Material: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is the ideal precursor. It is commercially available and can be synthesized in high yield via the classic Robinson-Schöpf condensation.[1]
-
Reaction Choice: The Wittig reaction is a highly reliable and versatile method for olefination of ketones. It forms the C=C double bond with high regioselectivity at the site of the original carbonyl.
-
Reagent Choice: Methyltriphenylphosphonium bromide is chosen to generate the necessary ylide. It is a stable salt that is easily converted to the reactive ylide using a strong base.
-
Base and Solvent: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt. Anhydrous tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solvates the intermediates without interfering with the reaction.
-
Temperature Control: The initial ylide formation is typically performed at low temperatures (0°C to room temperature) to ensure stability. The reaction with the ketone may require gentle heating to proceed at a reasonable rate.
-
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). While TPPO can be challenging to remove, purification via column chromatography on silica gel is effective. A key consideration is the basicity of the product; silica gel can be pre-treated with triethylamine to prevent product streaking and improve recovery.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound via the Wittig reaction.
Step-by-Step Methodology: Wittig Olefination of Tropinone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) via the dropping funnel, maintaining the temperature below 5°C. The solution will turn a characteristic deep yellow or orange color upon ylide formation.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve tropinone (1.0 eq.) in anhydrous THF.
-
Cool the tropinone solution to 0°C.
-
Transfer the prepared ylide solution to the tropinone solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and cautiously quench by adding water.
-
Partition the mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers and extract the aqueous phase three times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent product tailing) to yield the pure product.
-
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.7-4.9 ppm (2H, s): Characteristic singlet for the two exocyclic vinyl protons (=CH₂).
-
δ ~3.2-3.4 ppm (2H, br s): Bridgehead protons (H-1 and H-5).
-
δ ~2.3 ppm (3H, s): N-methyl group protons (N-CH₃).
-
δ ~1.5-2.8 ppm (8H, m): Remaining aliphatic protons on the bicyclic core.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145-150 ppm: Quaternary olefinic carbon (C3).
-
δ ~105-110 ppm: Terminal olefinic carbon (=CH₂).
-
δ ~60-65 ppm: Bridgehead carbons (C1 and C5).
-
δ ~40-45 ppm: N-methyl carbon (N-CH₃).
-
δ ~25-40 ppm: Remaining aliphatic carbons.
-
-
Infrared (IR) Spectroscopy (Neat):
-
~3080 cm⁻¹: =C-H stretch (vinyl).
-
~2940-2800 cm⁻¹: C-H stretch (aliphatic).
-
~1650 cm⁻¹: C=C stretch (characteristic for an exocyclic double bond).[9]
-
~890 cm⁻¹: =C-H bend (out-of-plane wag for a disubstituted alkene).
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 137: Molecular ion peak.
-
Characteristic fragmentation pattern of the tropane core, likely involving loss of methyl and ethylene fragments.
-
Reactivity, Potential Applications, and Biological Evaluation
The chemical reactivity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is dominated by two key features: the nucleophilic bridgehead nitrogen and the reactive exocyclic double bond.[9]
-
Reactivity of the Nitrogen: The lone pair of electrons on the tertiary amine makes it a good nucleophile and a base. It will readily form salts with acids and can be alkylated to form quaternary ammonium salts.
-
Reactivity of the Double Bond: The exocyclic double bond is susceptible to a variety of electrophilic addition reactions (e.g., hydrohalogenation, hydration, epoxidation, dihydroxylation) and can undergo reduction to the corresponding 3-methyl-tropane. This reactive handle is a key site for introducing further chemical diversity.
Potential Applications in Drug Discovery:
While this specific molecule has not been extensively studied, its core structure is a key pharmacophore in many CNS-active agents.[9] The rigid scaffold is ideal for orienting substituents toward specific binding pockets in receptors and transporters. The exocyclic methylene group can serve as:
-
A Bioisostere: It can replace a carbonyl group (as in tropinone) to alter electronic properties while maintaining a similar spatial arrangement, potentially improving selectivity or metabolic stability.
-
A Synthetic Handle: It provides a reactive point for late-stage functionalization, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
A Unique Pharmacophoric Element: The sp² hybridized carbon and its associated π-system can engage in unique binding interactions (e.g., π-stacking, cation-π) not possible with saturated analogs.
Derivatives of this scaffold could be explored as potential muscarinic or nicotinic acetylcholine receptor modulators, dopamine or serotonin transporter inhibitors, or as ligands for other CNS targets.[4][10]
Logical Workflow for Biological Evaluation
For a novel compound like 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a systematic biological evaluation is necessary to uncover its pharmacological profile.
Caption: A standard workflow for the biological evaluation of a novel chemical entity.
Future Research and Concluding Remarks
8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is an under-investigated member of the tropane alkaloid family with significant potential as a scaffold in medicinal chemistry. While its fundamental structure is defined, a notable scarcity of experimental data exists. This guide has aimed to bridge this gap by providing a robust, predictive overview and a clear path for its synthesis and characterization.
Future research efforts should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a reliable, optimized synthetic route and complete spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) are paramount.[7]
-
Pharmacological Profiling: Systematic in vitro and in vivo studies are needed to determine its binding affinities for various CNS receptors and transporters and to elucidate its functional activity.[7]
-
Computational Modeling: Theoretical studies can predict its three-dimensional conformation, electronic properties, and potential binding modes with biological targets, guiding the design of future derivatives.[7]
By pursuing these lines of inquiry, the scientific community can fully unlock the potential of this versatile molecule, paving the way for the development of the next generation of CNS therapeutics.
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